molecular formula C8H7BrINO B14813073 2-Bromo-4-cyclopropoxy-6-iodopyridine

2-Bromo-4-cyclopropoxy-6-iodopyridine

Cat. No.: B14813073
M. Wt: 339.96 g/mol
InChI Key: VSVXDRBEBUAICX-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropoxy-6-iodopyridine is a halogenated pyridine derivative with the molecular formula C8H7BrINO and a molecular weight of 339.96 g/mol . This compound is of significant interest in organic synthesis due to its unique structure, which includes bromine, iodine, and cyclopropoxy substituents on a pyridine ring. These substituents confer distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropoxy-6-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the halogen dance reaction, where 2-bromopyridine is treated with lithium diisopropylamide (LDA) and iodine to yield 2-bromo-4-iodopyridine . The cyclopropoxy group can then be introduced through nucleophilic substitution reactions using appropriate cyclopropylating agents under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropoxy-6-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyridine ring.

    Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while oxidation and reduction can lead to the formation of pyridine N-oxides or reduced pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropoxy-6-iodopyridine involves its interaction with various molecular targets and pathways. The halogen atoms (bromine and iodine) and the cyclopropoxy group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. For example, the compound can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-cyclopropoxy-6-iodopyridine is unique due to the presence of both bromine and iodine atoms along with a cyclopropoxy group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

Molecular Formula

C8H7BrINO

Molecular Weight

339.96 g/mol

IUPAC Name

2-bromo-4-cyclopropyloxy-6-iodopyridine

InChI

InChI=1S/C8H7BrINO/c9-7-3-6(4-8(10)11-7)12-5-1-2-5/h3-5H,1-2H2

InChI Key

VSVXDRBEBUAICX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC(=C2)I)Br

Origin of Product

United States

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